(1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide
Description
This compound is a propanimidamide derivative featuring a pyrazole core substituted with methyl and trifluoromethyl groups at positions 5 and 3, respectively. Its molecular formula is C₉H₁₂F₃N₄O, with a molar mass of 252.22 g/mol .
Properties
IUPAC Name |
N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O/c1-5(8(13)15-17)4-16-6(2)3-7(14-16)9(10,11)12/h3,5,17H,4H2,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSFIUBTHPIDCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=NO)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CC(C)/C(=N\O)/N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide is a complex organic compound featuring a pyrazole ring and is known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various activities, including antimicrobial and antioxidant properties.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₃F₃N₄O |
| Molecular Weight | 250.22 g/mol |
| IUPAC Name | N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide |
| InChI Key | WJSFIUBTHPIDCP-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Utilizing hydrazine and a 1,3-diketone.
- Introduction of the Trifluoromethyl Group : Achieved through reagents like trifluoromethyl iodide.
- Formation of the Imidamide Group : By reacting intermediates with appropriate amines.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. Studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrate its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in biological systems. The IC50 values observed in various studies range from 4.05 µM to over 300 µM, indicating varying degrees of efficacy compared to standard antioxidants like ascorbic acid .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives containing pyrazole and sulfonamide pharmacophores exhibit activity against a range of bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
The biological activity of this compound may involve:
- Enzyme Inhibition : Potential inhibition of kinases or proteases that play critical roles in cellular signaling pathways.
- Radical Scavenging : Interaction with reactive oxygen species (ROS), reducing oxidative stress.
Case Studies
- Antioxidant Efficacy : A study demonstrated that the compound's antioxidant capacity was significantly higher than that of standard compounds, suggesting its potential application in food preservation and therapeutic formulations .
- Antimicrobial Testing : Another investigation reported that this compound showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
Scientific Research Applications
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its ability to inhibit the growth of various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The mechanism behind its antimicrobial activity often involves disruption of bacterial cell membranes or interference with metabolic processes.
Case Study: Antimicrobial Evaluation
A study synthesized several pyrazole derivatives, including this compound, and tested their antimicrobial effectiveness against common pathogens. Results indicated notable inhibition against pathogenic bacteria, providing a promising avenue for developing new antibacterial agents.
Antioxidant Activity
The antioxidant potential of (1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide has been assessed using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assay.
DPPH Scavenging Activity Results
The following table summarizes the antioxidant activity of this compound compared to other pyrazole derivatives:
| Compound Name | DPPH Scavenging IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| (1E)-N'-hydroxy-2-methyl... | 25 | Antioxidant enzyme upregulation |
| Pyrazole Derivative A | 15 | Membrane disruption |
| Pyrazole Derivative B | 40 | Free radical neutralization |
This data indicates that the compound exhibits strong antioxidant potential, comparable to other well-studied pyrazole derivatives.
Medicinal Chemistry
Due to its unique structure, this compound is being explored for various pharmacological properties:
- Inhibition of Enzymes: The compound may act as an inhibitor of specific kinases or proteases involved in cellular signaling pathways.
Mechanistic Insights
A study investigated the mechanisms underlying the biological activities of similar pyrazole derivatives, revealing that these compounds could enhance intracellular antioxidant defenses by upregulating key antioxidant enzymes.
Material Science
The trifluoromethyl group in this compound can also enhance its applicability in material science, particularly in developing novel polymers and coatings with improved chemical resistance and thermal stability.
Comparison with Similar Compounds
Substituent Positioning and Isomerism
Key Observations :
- Trifluoromethyl (CF₃) vs. Chloro (Cl) : The CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to the chloro-substituted analog in .
- Positional Isomerism: The 5-methyl-3-CF₃ substitution in the target compound vs.
- E/Z Isomerism : The E-configuration in the target compound likely improves hydrogen-bonding geometry relative to Z-isomers, which may adopt less favorable conformations .
Hydrogen-Bonding and Physicochemical Properties
The hydroxyl group on the N'-amine and pyrazole nitrogen atoms enable hydrogen-bonding interactions, critical for solubility and target engagement. The target compound’s 2-methyl group introduces steric effects that may reduce solubility compared to non-methylated analogs (e.g., ) . In contrast, the Z-isomer in may exhibit weaker hydrogen-bonding due to suboptimal spatial alignment of functional groups .
Research Implications
- Pharmacological Potential: The target compound’s CF₃ group and E-configuration make it a candidate for further evaluation in enzyme inhibition studies, particularly against targets requiring hydrophobic interactions (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
